Cas no 2034463-90-4 (3-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-N-phenylazetidine-1-carboxamide)
3-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-N-phenylazetidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-N-phenylazetidine-1-carboxamide
- F6560-9467
- 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-phenylazetidine-1-carboxamide
- 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide
- AKOS026704521
- 2034463-90-4
-
- Inchi: 1S/C14H15N3O4/c18-12-9-21-14(20)17(12)8-10-6-16(7-10)13(19)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,19)
- InChI Key: PTGQDHSWAMPKBM-UHFFFAOYSA-N
- SMILES: O1CC(N(C1=O)CC1CN(C(NC2C=CC=CC=2)=O)C1)=O
Computed Properties
- Exact Mass: 289.10625597g/mol
- Monoisotopic Mass: 289.10625597g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 442
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 79Ų
3-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-N-phenylazetidine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6560-9467-2μmol |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide |
2034463-90-4 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6560-9467-5μmol |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide |
2034463-90-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6560-9467-10μmol |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide |
2034463-90-4 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6560-9467-20μmol |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide |
2034463-90-4 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6560-9467-1mg |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide |
2034463-90-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6560-9467-2mg |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide |
2034463-90-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6560-9467-3mg |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide |
2034463-90-4 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6560-9467-4mg |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide |
2034463-90-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6560-9467-5mg |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide |
2034463-90-4 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6560-9467-10mg |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide |
2034463-90-4 | 10mg |
$79.0 | 2023-09-08 |
3-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-N-phenylazetidine-1-carboxamide Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-N-phenylazetidine-1-carboxamide
Professional Introduction to Compound with CAS No. 2034463-90-4 and Product Name: 3-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-N-phenylazetidine-1-carboxamide
The compound with the CAS number 2034463-90-4 and the product name 3-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-N-phenylazetidine-1-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural complexity. The molecular framework of this compound incorporates several key functional groups, including an azetidine ring, a phenyl group, and a dioxolone moiety, which collectively contribute to its unique chemical properties and biological relevance.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The azetidine ring is particularly noteworthy as it serves as a privileged scaffold in drug design, offering a balance between structural flexibility and biological activity. In particular, derivatives of azetidine have been explored for their potential applications in treating various diseases, including inflammatory disorders and infectious diseases. The presence of a phenyl group in the molecular structure further enhances the compound's pharmacological profile by contributing to its lipophilicity and binding affinity to biological targets.
The dioxolone moiety is another critical feature of this compound, which is known for its ability to enhance metabolic stability and bioavailability. This functional group has been widely incorporated into drug molecules to improve their pharmacokinetic properties. The combination of these structural elements in 3-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-N-phenylazetidine-1-carboxamide suggests that it may exhibit a range of biological activities, making it a promising candidate for further investigation.
In the context of current research, there has been growing interest in the development of small-molecule inhibitors that target specific enzymes or receptors involved in disease pathways. The unique structural features of this compound make it an attractive candidate for such applications. For instance, the azetidine ring and the phenyl group could potentially interact with biological targets in ways that modulate disease-related pathways. Preliminary studies have suggested that this compound may possess inhibitory activity against certain enzymes, although further research is needed to fully elucidate its mechanism of action.
The dioxolone moiety also plays a crucial role in determining the compound's overall pharmacological properties. This group has been shown to enhance binding affinity and reduce metabolic degradation, which are critical factors for drug efficacy. By incorporating this moiety into the molecular structure, researchers aim to improve the compound's bioavailability and therapeutic index. These attributes make 3-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-N-phenylazetidine-1-carboxamide a compelling subject for further pharmacokinetic and pharmacodynamic studies.
Recent advancements in computational chemistry have enabled more efficient screening and design of novel drug candidates. Molecular modeling techniques have been employed to predict the binding interactions between this compound and potential biological targets. These studies have provided valuable insights into the compound's binding mode and have helped identify key residues that contribute to its biological activity. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development of new therapeutic agents.
The synthesis of complex heterocyclic compounds like 3-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-N-phenylazetidine-1-carboxamide requires sophisticated synthetic methodologies. Researchers have developed multi-step synthetic routes that involve key transformations such as cyclization, condensation, and functional group modifications. These synthetic strategies are designed to ensure high yields and purity while maintaining structural integrity. The successful synthesis of this compound demonstrates the growing capability in medicinal chemistry to construct intricate molecular architectures with desired pharmacological properties.
As interest in targeted therapies continues to grow, compounds like 3-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-N-phenylazetidine-1-carboxamide are being evaluated for their potential applications in precision medicine. The unique combination of structural features makes it a versatile tool for investigating disease mechanisms and developing novel treatments. Ongoing research aims to explore its efficacy in preclinical models and eventually translate these findings into clinical trials for human applications.
The development of new pharmaceuticals is a highly collaborative effort that involves chemists, biologists, pharmacologists, and clinicians working together to address unmet medical needs. The study of compounds like 2034463-90-4 exemplifies this interdisciplinary approach, where chemical innovation meets biological insight to drive progress in drug discovery. As our understanding of disease pathways continues to expand, compounds with novel structures like this one will play an increasingly important role in shaping future therapeutic strategies.
2034463-90-4 (3-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-N-phenylazetidine-1-carboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)